Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate
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Description
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
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Scientific Research Applications
1. Herbicide Effects
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate, in the form of dichlofop-methyl, serves as a selective herbicide, particularly effective against wild oat in wheat. Its mode of action involves inhibiting auxin-stimulated elongation in plants, acting as an auxin antagonist and affecting root growth, especially in oats but less so in wheat (Shimabukuro et al., 1978).
2. Synthesis and Pharmacokinetics
The compound has been involved in the chemo-enzymatic synthesis of diastereomers, specifically in the study of alminoprofen, a nonsteroidal anti-inflammatory drug. Its structure, stereochemistry, and degradation kinetics under physiological conditions have been investigated, showcasing its potential in pharmaceutical applications (Baba et al., 2018).
3. Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been synthesized and tested for potential medicinal applications. For example, planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3 were created, drawing from its structure to develop isosteric substitutes for organic drug candidates (Patra et al., 2012).
4. Inhibitor of Mycolic Acid Biosynthesis
This compound, in related analogs, has been synthesized to act as potential inhibitors of mycolic acid biosynthesis in mycobacteria. This application is significant in the context of tuberculosis treatment, as mycolic acids are crucial components of mycobacterial cell walls (Hartmann et al., 1994).
5. Chemical Synthesis and Biological Activities
The compound has been used in the synthesis of various chemical derivatives, some of which show significant biological activities. For example, derivatives have been synthesized for their potential anti-cancer and antimicrobial properties (Božić et al., 2017).
6. Photochemical Stability in Polymer Matrices
Studies have shown its use in enhancing the photochemical stability of polymers. For example, derivatives like methyl 3-(9-anthracene)propanoate have been investigated for their stabilizing effects in various polymer matrices (Danko et al., 2003).
7. Potential Anti-inflammatory Effects
Research on the leaves of Eucommia ulmoides Oliv. identified compounds similar to this compound, which exhibited modest anti-inflammatory activities, suggesting a potential therapeutic application (Ren et al., 2021).
Properties
IUPAC Name |
methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(9(12)13-2)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUIYPFDBRVMM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.